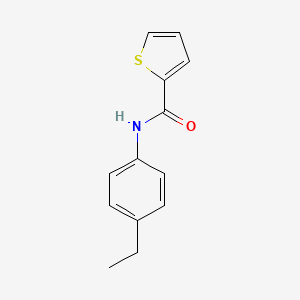

N-(4-ethylphenyl)thiophene-2-carboxamide

Vue d'ensemble

Description

OX1a is an orco antagonist. It acts as a non-competitive inhibitor of odorant activation of an insect OR.

Activité Biologique

N-(4-ethylphenyl)thiophene-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, presenting relevant data and research findings.

Overview of Biological Activity

The compound has been identified as a potential candidate for various biological applications, including:

- Antimicrobial Properties : There is ongoing research into its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

- Anticancer Activity : Studies have indicated its potential in inhibiting cancer cell proliferation, particularly in specific cancer lines.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors, leading to alterations in cellular pathways associated with disease progression.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties. For instance, research on related thiophene carboxamides has shown promising results against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains. The binding interactions between these compounds and bacterial enzymes were characterized through molecular docking studies, indicating a strong affinity for the active sites of beta-lactamase enzymes .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A study focused on thiophene carboxamide derivatives demonstrated significant cytotoxic effects against Hep3B liver cancer cells, with IC50 values indicating potent activity (IC50 = 5.46 µM for one derivative) comparable to established anticancer drugs . The mechanism appears to involve disruption of tubulin dynamics, similar to that observed with Combretastatin A-4, which is known for its anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli (ESBL-producing) | - | |

| Anticancer | Hep3B | 5.46 | |

| Antiviral | Enterovirus 71 | 1.42 |

Case Studies

Case Study 1: Antiviral Activity

A series of thiophene carboxamide analogues were synthesized and tested against Enterovirus 71 (EV71). Among these, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide exhibited an EC50 value of 1.42 µM, indicating significant antiviral activity compared to the reference drug enviroxime .

Case Study 2: Anticancer Mechanism

In a study investigating the anticancer mechanisms, two derivatives of thiophene carboxamides were shown to induce cell cycle arrest in Hep3B cells at the G2/M phase, suggesting a potential pathway for their therapeutic action .

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide:

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, a synthetic thiophene derivative, has diverse applications in scientific research, spanning medicinal chemistry, material science, and industrial chemistry.

Medicinal Chemistry Thiophene derivatives, including N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, are recognized for their potential therapeutic applications and pharmacological properties. Some thiophene-2-carboxamides are marketed as drugs, such as OSI-390, an anticancer drug, and Rivaroxaban, an antithrombotic agent . Researchers have synthesized thiophene carboxamide derivatives as biomimetics of anticancer medications like Combretastatin A-4 (CA-4) .

Material Science Thiophene derivatives are used in developing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry N-[(4-ethylphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can serve as a corrosion inhibitor and in synthesizing complex organic molecules.

Nitrothiophene Carboxamides as Antibacterial Agents

Propriétés

IUPAC Name |

N-(4-ethylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h3-9H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVHJESBFMWXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.